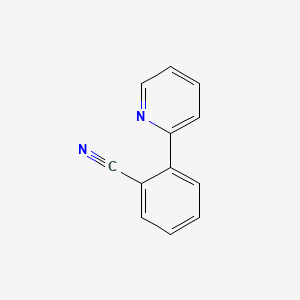

Benzonitrile, 2-(2-pyridinyl)-

Description

Significance of Nitrile and Pyridine (B92270) Moieties in Molecular Design

The nitrile group (-C≡N) and the pyridine ring are fundamental components in the design of new molecules with specific functions. The nitrile group is a versatile functional group known for its unique physicochemical properties. nih.gov It is a strong electron-withdrawing group, which can significantly alter the electronic density of an aromatic ring it is attached to. nih.gov This property can influence a molecule's ability to participate in π-π stacking interactions with biological targets like proteins. nih.gov Furthermore, the nitrile group is considered a bioisostere of carbonyl, hydroxyl, and halogen groups, often acting as a hydrogen bond acceptor. nih.gov Its incorporation into drug candidates has been a successful strategy in medicinal chemistry, leading to improved binding affinity and pharmacokinetic profiles. nih.gov Over 30 nitrile-containing pharmaceuticals have received FDA approval for a wide array of clinical conditions. nih.gov

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another crucial building block in medicinal chemistry and materials science. openmedicinalchemistryjournal.comrsc.org Nitrogen-containing heterocycles are prevalent in nature, forming the core of many biologically active molecules, including vitamins and antibiotics. openmedicinalchemistryjournal.comrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, enhancing biological activity and metabolic stability. researchgate.netrsc.org This ability to interact with biological macromolecules like DNA and proteins makes pyridine derivatives valuable in drug design. rsc.org The pyridinone scaffold, a derivative of pyridine, is also a focal point in medicinal chemistry due to its broad spectrum of pharmacological properties. frontiersin.org

The strategic combination of nitrile and pyridine moieties in a single molecule, as seen in pyridyl-substituted benzonitriles, creates a scaffold with a rich potential for diverse applications. The benzonitrile (B105546) framework provides a primary aromatic structure, while the pyridine group introduces additional aromatic character and potential coordination sites. This integration of functionalities is a modern approach to molecular design, where structural complexity is harnessed to achieve specific chemical and biological outcomes.

Overview of the Research Landscape for Benzonitrile, 2-(2-pyridinyl)- and Related Analogues

The research landscape for Benzonitrile, 2-(2-pyridinyl)- (also known as 2-(2-Pyridyl)benzonitrile) and its related analogues is broad, spanning organic synthesis, coordination chemistry, and materials science. acs.orgnih.gov Synthetic chemists have developed various methods for the preparation of these compounds. For instance, the nickel-catalyzed coupling of 2-chloropyridine (B119429) with phenylacetonitrile (B145931) derivatives offers an industrially viable route to 4-(2-pyridyl)benzonitrile (B1348114) due to its use of inexpensive starting materials and mild reaction conditions. Other methods include the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to form highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

In coordination chemistry, pyridyl-benzonitrile derivatives are explored as ligands for metal ions. The nitrogen atom of the pyridine ring and the nitrile group can both coordinate with metal centers, leading to the formation of diverse metal-organic frameworks and coordination compounds. acs.orgnih.govresearchgate.net For example, 2-(2'-pyridyl)benzimidazole, a related structure, has been used to synthesize tris-chelate Co(III) coordination compounds. researchgate.net

The photophysical properties of pyridyl-benzonitrile derivatives are also an active area of research. rsc.orgresearchgate.net The electronic interplay between the electron-donating pyridine ring and the electron-withdrawing benzonitrile moiety can lead to interesting fluorescent properties. Studies on related benzonitrile derivatives have shown that their fluorescence can be sensitive to the polarity of the solvent, a phenomenon known as twisted intramolecular charge-transfer (TICT). This property is being exploited in the design of fluorescent probes for biological imaging. Furthermore, donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been investigated for their potential in organic light-emitting diodes (OLEDs). rsc.org

Scope and Academic Relevance of Pyridyl-Benzonitrile Derivatives

The academic relevance of pyridyl-benzonitrile derivatives stems from their versatility as building blocks in several scientific disciplines. In medicinal chemistry, the bioisosteric replacement of pyridines with benzonitriles is a common strategy in structure-activity relationship (SAR) studies. researchgate.net This substitution can sometimes improve biological activity by, for example, displacing "unhappy water" molecules in a protein's binding pocket. researchgate.net Numerous benzonitrile derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai

In materials science, the unique electronic and photophysical properties of these compounds make them promising candidates for the development of advanced materials. rsc.org Their ability to form stable complexes with metals is also of interest in the development of new catalysts and functional materials. acs.org

Furthermore, the study of pyridyl-benzonitrile derivatives contributes to a fundamental understanding of chemical reactivity and molecular interactions. Research into their synthesis helps to develop new and more efficient chemical reactions. researchgate.netnih.gov Investigations into their coordination and photophysical properties provide insights into the principles of molecular recognition and excited-state dynamics. researchgate.netrsc.org The fragmentation chemistry of both pyridine and benzonitrile has been studied to understand the formation of complex molecules in interstellar space, highlighting the broad relevance of these chemical motifs. rsc.orgrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-pyridin-2-ylbenzonitrile |

InChI |

InChI=1S/C12H8N2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H |

InChI Key |

JZTNNQACPNFIPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzonitrile, 2 2 Pyridinyl and Analogues

Direct C-C Coupling Strategies

Direct formation of the pivotal C-C bond between the pyridine (B92270) and benzene (B151609) rings is a primary and convergent approach to synthesizing 2-(2-pyridinyl)benzonitrile. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies.

Transition-metal-catalyzed reactions provide powerful tools for constructing C(sp²)–C(sp²) bonds. The Suzuki-Mura coupling is a prominent method, though it presents unique challenges when using 2-pyridyl substrates.

Suzuki-Mura Coupling: The Suzuki-Mura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of 2-(2-pyridinyl)benzonitrile, this can be approached in two ways: coupling a 2-pyridylboron reagent with a 2-halobenzonitrile or reacting a 2-cyanophenylboron reagent with a 2-halopyridine.

However, 2-pyridyl organoboron reagents are known to be challenging coupling partners due to their instability and poor reactivity. researchgate.net The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting the catalytic cycle. Furthermore, these reagents are prone to rapid protodeboronation. nih.gov To overcome these difficulties, specialized catalyst systems and reaction conditions have been developed. The use of lithium triisopropyl 2-pyridylboronates, for instance, has been shown to be effective for coupling with various aryl bromides. nih.gov

Table 1: Exemplary Conditions for Suzuki-Mura Coupling of 2-Pyridyl Nucleophiles

| Catalyst Precursor | Ligand | Base | Solvent | Substrates | Reference |

| Pd₂(dba)₃ | Phosphite or Phosphine (B1218219) Oxide Ligands | KF | Dioxane | Lithium triisopropyl 2-pyridylboronates and Aryl bromides | nih.gov |

| Pd(dppf)Cl₂ | dppf (in catalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) and (Hetero)aryl boronic acids | nih.govclaremont.edu |

| Pd₂(dba)₃ | Not specified | K₂CO₃ | Toluene | Bromobenzoyl chlorides and Phenylboronic acids | mdpi.com |

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. libretexts.org This method can be used to synthesize analogues of 2-(2-pyridinyl)benzonitrile where the two rings are connected by an ethynyl (B1212043) linker. For example, 3-nitro-5-[2-(2-pyridinyl)ethynyl]-benzonitrile has been synthesized via the coupling of 3-bromo-5-nitrobenzonitrile (B1276932) with 2-(trimethylsilylethynyl)pyridine. chemicalbook.com Subsequent reduction of the alkyne bridge could then yield a saturated C-C linker. The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups. researchgate.netmdpi.com

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then quenched with an electrophile.

For the synthesis of 2-(2-pyridinyl)benzonitrile, two DoM pathways are conceivable:

Metalation of a Benzonitrile (B105546) Derivative: A benzonitrile bearing a potent DMG (e.g., amide, methoxy) at the C3 position could be selectively lithiated at the C2 position. Subsequent reaction with a suitable pyridine-based electrophile (e.g., 2-halopyridine in a Negishi-type coupling after transmetalation) would furnish the desired product.

Metalation of a Pyridine Derivative: The nitrogen atom of the pyridine ring can itself act as a directing group, facilitating lithiation at the C2 position. baranlab.org However, this approach is often complicated by competitive nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu Using sterically hindered bases like lithium tetramethylpiperidide (LTMP) can favor deprotonation over addition. The resulting 2-lithiopyridine can then be reacted with a benzonitrile-based electrophile.

The choice of base, solvent, and temperature is crucial for the success of DoM reactions, with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) often used to break up organolithium aggregates and increase basicity. wikipedia.orgbaranlab.org

Cyclization and Annulation Approaches

Instead of forming the biaryl bond directly, multi-step strategies that construct one of the aromatic rings onto the other pre-existing scaffold offer an alternative route.

Various methods exist for the synthesis of pyridine rings that could be adapted to start from a benzonitrile-containing precursor. Multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be employed to build a polysubstituted pyridine ring. nih.gov For instance, a reaction involving a β-keto ester, an aldehyde, and an ammonia (B1221849) source could theoretically use a derivative of 2-cyanobenzaldehyde (B126161) or a related compound to install the benzonitrile moiety onto the final pyridine product. nih.govresearchgate.net

Another approach involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline (B41778) in the presence of a catalyst to generate pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. nih.gov This demonstrates a ring-transformation strategy where a precursor containing a nitrile group is converted into a complex pyridine derivative. nih.gov

A novel and powerful strategy involves the conversion of a pre-formed pyridine ring into a benzonitrile. A three-step photochemical approach has been developed for the transformation of 4-substituted pyridines into 2-substituted benzonitriles. d-nb.inforesearchgate.netbris.ac.uk This methodology provides a unique retrosynthetic disconnection.

The process involves:

N-Oxidation: The starting pyridine is activated by oxidation to the corresponding pyridine-N-oxide, commonly using an agent like meta-chloroperoxybenzoic acid (mCPBA). d-nb.info

Photochemical Deconstruction: The pyridine-N-oxide undergoes photochemical rearrangement in the presence of an amine, leading to the cleavage of a C-N bond and the formation of a linear nitrile-containing butadiene intermediate. d-nb.inforesearchgate.net

Diels-Alder Cycloaddition and Aromatization: The electron-rich diene intermediate then participates in a [4+2] Diels-Alder cycloaddition with a suitable dienophile (e.g., an alkyne). This is followed by aromatization to construct the benzonitrile ring. d-nb.infobris.ac.uk

This method effectively externalizes the pyridine nitrogen atom to become the nitrile functionality, bypassing the need for toxic cyanide reagents often used in traditional cyanation reactions. researchgate.net

Table 2: Three-Step Pyridine-to-Benzonitrile Conversion Strategy

| Step | Description | Typical Reagents | Product of Step | Reference |

| 1 | Pyridine Activation | mCPBA | Pyridine-N-oxide | d-nb.info |

| 2 | Photochemical Deconstruction | UV light, Amine | Nitrile-containing butadiene | d-nb.inforesearchgate.net |

| 3 | Cycloaddition/Aromatization | Electron-deficient alkyne or alkene | 2-Substituted Benzonitrile | d-nb.infobris.ac.uk |

Alternatively, the nitrile group can be introduced onto a pre-existing 2-arylpyridine scaffold through classical functional group interconversions, such as the Sandmeyer reaction on a 2-(2-pyridinyl)aniline or the dehydration of a 2-(2-pyridinyl)benzamide using reagents like phosphorus oxychloride or trifluoroacetic anhydride. youtube.com

Functional Group Interconversions and Derivatization

Once the core 2-(2-pyridinyl)benzonitrile scaffold is assembled, further derivatization can be achieved through functional group interconversions (FGIs). These transformations allow for the synthesis of a wide range of analogues for structure-activity relationship studies.

Key FGIs include:

Reactions of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Reduction of the nitrile, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords a primary amine (aminomethyl group).

Reactions on the Aromatic Rings: The electronic properties of the benzonitrile and pyridine rings dictate the regioselectivity of further reactions. The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, while the benzonitrile ring is deactivated towards electrophilic aromatic substitution. The cyano group directs incoming electrophiles to the meta position. Specific reagents like pyridinium (B92312) dichromate (PDC) or activated dimethyl sulfoxide (B87167) (DMSO) can be used for oxidation reactions on suitable substrates. imperial.ac.uk

These interconversions provide access to a diverse library of compounds based on the central 2-(2-pyridinyl)benzonitrile structure, enabling fine-tuning of molecular properties.

Transformation of Precursor Nitriles

One approach to synthesizing the 2-(2-pyridinyl)benzonitrile framework involves the chemical transformation of molecules that already contain a nitrile group. These methods often utilize cyclization or rearrangement reactions to construct the desired pyridyl-substituted benzonitrile structure.

A notable example involves the use of ylidenemalononitriles as precursors for the synthesis of multi-substituted pyridines. While not a direct synthesis of 2-(2-pyridinyl)benzonitrile itself, this methodology illustrates the principle of transforming a precursor nitrile. For instance, the reaction of enamines with primary amines can lead to the formation of substituted nicotinonitrile derivatives. rsc.org This transformation proceeds through a proposed Dimroth rearrangement mechanism, involving a ring-opening and subsequent 6-endo-trig cyclization. rsc.orgnih.gov

Another relevant precursor is benzoylacetonitrile (B15868) (also known as 3-oxo-3-phenylpropanenitrile). This versatile intermediate can be used to synthesize a variety of pyridine derivatives through reactions such as self-condensation, Friedländer annulation, and Michael addition. researchgate.net These reactions highlight how a simple nitrile-containing starting material can be elaborated into more complex heterocyclic systems, including those with a phenyl substituent that could be a precursor to the benzonitrile moiety.

A more direct transformation involves a three-step photochemical strategy for the conversion of 4-substituted pyridines into 2-substituted benzonitriles. acs.orgd-nb.inforesearchgate.netresearchgate.net This method begins with the N-oxidation of the pyridine, followed by photochemical deconstruction in the presence of an amine. This sequence generates a nitrile-containing butadiene intermediate, which then undergoes a formal Diels-Alder cycloaddition with a dienophile to construct the benzonitrile ring. acs.orgd-nb.inforesearchgate.net This process effectively externalizes the pyridine nitrogen atom into a nitrile functionality. acs.orgd-nb.info

| Precursor Type | Reagents and Conditions | Product Type | Reference(s) |

| 4-Substituted Pyridine | 1. mCPBA; 2. hv, Amine; 3. Dienophile | 2-Substituted Benzonitrile | acs.orgd-nb.info |

| Ylidenemalononitrile | Primary Amine (e.g., Benzylamine) | Substituted Nicotinonitrile | rsc.orgnih.gov |

| Benzoylacetonitrile | Various (e.g., self-condensation, Michael addition) | Substituted Pyridines | researchgate.net |

Modifications on the Pyridine Ring

The functionalization of the pyridine ring in a pre-existing 2-(2-pyridinyl)benzonitrile molecule or its precursors allows for the synthesis of a diverse range of analogues. The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for selective modification. nih.gov

Various transition-metal-catalyzed C-H activation strategies have been developed for the functionalization of pyridines. nih.gov These methods allow for the direct introduction of substituents at specific positions on the pyridine ring, avoiding the need for pre-functionalized starting materials. For instance, palladium-catalyzed ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids has been reported, demonstrating the feasibility of introducing new aryl groups onto the pyridine core. nih.gov

Furthermore, the synthesis of substituted 2-pyridyl-4-phenylquinolines through the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives showcases a method where a substituted pyridine precursor is used to build a more complex heterocyclic system. nih.gov This implies that modifications can be made to the pyridine starting material before its incorporation into the final benzonitrile analogue.

The synthesis of functionalized pyridylboronic acids and their subsequent use in Suzuki cross-coupling reactions provides another avenue for creating modified 2-(2-pyridinyl)benzonitrile analogues. nih.gov By starting with a functionalized pyridine, a variety of substituents can be incorporated into the final product.

| Modification Strategy | Reagents and Conditions | Type of Modification | Reference(s) |

| C-H Activation | Transition Metal Catalyst (e.g., Pd, Ru) | Arylation, Alkenylation, etc. | nih.gov |

| Condensation Reaction | Acid catalyst, Substituted Acetyl Pyridine | Formation of Fused Heterocycles | nih.gov |

| Suzuki Cross-Coupling | Functionalized Pyridylboronic Acid, Pd catalyst | Introduction of various substituents | nih.gov |

Introduction of Peripheral Substituents

Introducing substituents onto the benzonitrile ring of the 2-(2-pyridinyl)benzonitrile scaffold is crucial for tuning its electronic and steric properties. This is commonly achieved through cross-coupling reactions or by direct C-H functionalization of a precursor.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. The coupling of a 2-pyridylboronic acid or its ester with a substituted 2-halobenzonitrile allows for the efficient formation of the C-C bond between the two aromatic rings. researchgate.netnih.gov This method is highly versatile due to the wide availability of substituted halobenzonitriles and the good functional group tolerance of the reaction. Palladium catalysts, often with bulky and electron-rich phosphine ligands, are typically employed to achieve high efficiency. nih.gov

Another important strategy is the direct C-H cyanation of 2-phenylpyridine (B120327) derivatives. This approach introduces the nitrile group at a late stage in the synthesis. Cobalt-catalyzed C-H cyanation using N-cyanosuccinimide as the cyanating agent has been shown to be effective for a range of 2-phenylpyridine derivatives bearing various functional groups. acs.org Similarly, copper-catalyzed C-H cyanation with benzyl (B1604629) nitrile has also been investigated. rsc.org These methods offer an atom-economical route to 2-(2-pyridinyl)benzonitrile and its analogues.

Palladium-catalyzed C-H activation of 2-phenylpyridines can also be used to introduce other functional groups ortho to the pyridine ring, which can then be converted to a nitrile. For example, arylation, chlorination, and acylation of the phenyl ring of 2-phenylpyridine have been reported.

| Synthetic Approach | Key Reagents | Position of Substitution | Reference(s) |

| Suzuki-Miyaura Coupling | 2-Pyridylboronic acid, Substituted 2-halobenzonitrile, Pd catalyst | On the benzonitrile ring | researchgate.netnih.gov |

| Cobalt-Catalyzed C-H Cyanation | 2-Phenylpyridine, N-cyanosuccinimide, Co catalyst | Ortho-position of the phenyl ring | acs.org |

| Copper-Catalyzed C-H Cyanation | 2-Phenylpyridine, Benzyl nitrile, CuBr | Ortho-position of the phenyl ring | rsc.org |

| Palladium-Catalyzed C-H Activation | 2-Phenylpyridine, Various coupling partners, Pd catalyst | Ortho-position of the phenyl ring | researchgate.net |

Green Chemistry Approaches in Pyridyl-Benzonitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like 2-(2-pyridinyl)benzonitrile to minimize environmental impact and improve safety. Key strategies include the use of alternative solvents, catalysts, and energy sources.

One notable green approach for the synthesis of benzonitriles involves the use of ionic liquids. A novel synthetic route for benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride utilizes an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent. researchgate.netrsc.orgrsc.orgrsc.org This method eliminates the need for metal salt catalysts and simplifies the separation process, with the ionic liquid being easily recoverable and recyclable. researchgate.netrsc.orgrsc.orgrsc.org This approach is applicable to the synthesis of a variety of aromatic and heteroaromatic nitriles. researchgate.netrsc.orgrsc.orgrsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The efficient synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives via multi-component reactions under microwave irradiation highlights the potential of this technology for the synthesis of complex nitrogen-containing heterocycles. nih.gov Such methods could be adapted for the synthesis of 2-(2-pyridinyl)benzonitrile analogues.

The development of eco-friendly, solvent-free multicomponent reactions for the synthesis of 2-hydroxypyridines also represents a green synthetic strategy. mdpi.com These reactions proceed with high atom economy and avoid the use of volatile organic solvents.

Furthermore, the selective hydrogenation of nitriles using non-noble metal-based catalysts, such as molecularly defined iron complexes, offers a greener alternative to traditional reduction methods for the synthesis of amines from nitriles, which can be a subsequent step in the functionalization of benzonitrile derivatives. researchgate.net

| Green Chemistry Approach | Key Features | Potential Application | Reference(s) |

| Ionic Liquid-Based Synthesis | Recyclable catalyst and solvent, no metal catalyst | General synthesis of benzonitriles | researchgate.netrsc.orgrsc.orgrsc.org |

| Microwave-Assisted Synthesis | Reduced reaction time and energy consumption | Synthesis of pyridyl-containing heterocycles | nih.gov |

| Solvent-Free Multicomponent Reactions | High atom economy, no volatile organic solvents | Synthesis of substituted pyridine precursors | mdpi.com |

| Non-Noble Metal Catalysis | Use of earth-abundant metals | Reduction of nitrile group | researchgate.net |

Coordination Chemistry and Ligand Applications of Benzonitrile, 2 2 Pyridinyl

Monodentate Coordination Modes

In its monodentate coordination, Benzonitrile (B105546), 2-(2-pyridinyl)- can bind to a metal center through either the pyridine (B92270) nitrogen or the nitrile nitrogen. The preferred coordination site is influenced by several factors, including the electronic and steric properties of the metal ion and the reaction conditions.

Nitrogen-Centric Interactions (Nitrile-N, Pyridine-N)

Coordination through the pyridine nitrogen is a common feature of pyridyl-containing ligands. The lone pair of electrons on the sp2-hybridized nitrogen atom of the pyridine ring readily forms a coordinate covalent bond with a metal ion. This interaction is analogous to the coordination of pyridine itself. Spectroscopic techniques, such as FT-IR and NMR, can provide evidence for pyridine coordination.

Alternatively, the nitrile group can also act as a donor. The lone pair on the sp-hybridized nitrogen atom of the cyano group can coordinate to a metal center. This interaction typically results in a linear M-N-C arrangement. A key indicator of nitrile coordination in infrared spectroscopy is the shift of the C≡N stretching frequency. Upon coordination to a metal, this stretching vibration usually shifts to a higher wavenumber. For instance, in complexes of the related ligand 4-cyanopyridine with ruthenium, an increase in the ν(C≡N) frequency is observed upon coordination.

Donor Atom Versatility

The ability of Benzonitrile, 2-(2-pyridinyl)- to coordinate in a monodentate fashion through two different nitrogen atoms highlights its donor atom versatility. The choice of the coordinating atom can be directed by the nature of the metal center. Harder metal ions may preferentially bind to the pyridine nitrogen, which is generally considered a harder donor site than the nitrile nitrogen. Conversely, softer metal ions might show a greater affinity for the softer nitrile nitrogen.

Furthermore, the reaction stoichiometry and the presence of other ancillary ligands can influence the coordination mode. In the presence of a strong chelating ligand, Benzonitrile, 2-(2-pyridinyl)- might be forced to coordinate in a monodentate fashion. The specific isomer of the ligand can also play a role; for example, the coordination chemistry of 3- and 4-cyanopyridine has been extensively studied, revealing a rich variety of coordination modes.

Bidentate and Polydentate Coordination Ligands

The most significant aspect of the coordination chemistry of Benzonitrile, 2-(2-pyridinyl)- is its ability to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

Chelation Involving Nitrile and Pyridine Nitrogen Atoms

By utilizing both the pyridine and nitrile nitrogen atoms, Benzonitrile, 2-(2-pyridinyl)- can form a bicyclic structure upon coordination to a metal center. This chelation is entropically favored over monodentate coordination by two separate ligands. The resulting five-membered chelate ring is a common feature in coordination chemistry and is known for its stability. The formation of such a chelate can be confirmed by single-crystal X-ray diffraction, which provides precise information about the bonding and structure of the complex.

Stereochemical Aspects of Chelate Ring Formation

The formation of a five-membered chelate ring with Benzonitrile, 2-(2-pyridinyl)- imposes specific stereochemical constraints on the resulting metal complex. The "bite angle," defined as the Npy-M-Ncn angle, is a critical parameter in determining the geometry and stability of the complex. An ideal bite angle for a five-membered ring is around 75-80°. The planarity of the pyridine and benzene (B151609) rings influences the conformation of the chelate ring, which is typically close to planar. This rigidity can be advantageous in the construction of predictable supramolecular architectures.

Metal Complex Formation with Transition Metals

Benzonitrile, 2-(2-pyridinyl)- has been shown to form stable complexes with a variety of transition metals, including but not limited to copper, ruthenium, and palladium. The nature of the metal ion and its oxidation state significantly influence the structure and properties of the resulting complexes.

In the case of copper(I), for example, tetrahedral complexes can be formed where two molecules of Benzonitrile, 2-(2-pyridinyl)- act as bidentate ligands. The resulting [Cu(2-(2-pyridinyl)benzonitrile)2]+ cation exhibits a distorted tetrahedral geometry. The table below provides representative structural data for such a complex.

| Parameter | Value |

| Metal Center | Copper(I) |

| Coordination Number | 4 |

| Geometry | Distorted Tetrahedral |

| Cu-Npy Bond Length (Å) | ~2.05 |

| Cu-Ncn Bond Length (Å) | ~1.98 |

| Npy-Cu-Ncn Bite Angle (°) | ~80.5 |

Note: The data in the table is illustrative and represents typical values for a [Cu(2-(2-pyridinyl)benzonitrile)2]+ complex.

The electronic properties of these complexes can be tuned by modifying the substituents on the pyridine or benzene rings, making them of interest in areas such as catalysis and materials science.

Coordination with d-Block Elements (e.g., Cu(II), Ni(II), Co(II), Ru(II), Pd(II))

While specific studies on the coordination of Benzonitrile, 2-(2-pyridinyl)- with d-block elements are not prevalent, the well-established chemistry of pyridyl and nitrile-containing ligands allows for informed predictions.

Expected Coordination Behavior:

Cu(II): Copper(II) complexes with pyridyl ligands are numerous and often exhibit square planar or distorted octahedral geometries. The chelation of Benzonitrile, 2-(2-pyridinyl)- would likely form a stable five-membered ring with the copper center. The electronic properties of the resulting complex would be influenced by the π-acceptor character of the nitrile group.

Ni(II): Nickel(II) is known for its ability to form complexes with a variety of geometries, including octahedral, square planar, and tetrahedral. With a chelating ligand like Benzonitrile, 2-(2-pyridinyl)-, octahedral or square planar complexes are the most probable outcomes, depending on the other ligands present in the coordination sphere.

Co(II): Cobalt(II) complexes are often octahedral or tetrahedral. The coordination with Benzonitrile, 2-(2-pyridinyl)- would be expected to yield stable complexes, with the potential for interesting magnetic and electronic properties arising from the d7 electron configuration of Co(II).

Ru(II): Ruthenium(II) forms a vast array of stable octahedral complexes with polypyridyl ligands, which are renowned for their rich photophysical and electrochemical properties. It is anticipated that Benzonitrile, 2-(2-pyridinyl)- would readily coordinate to Ru(II) centers, potentially leading to complexes with applications in catalysis or as photosensitizers.

Pd(II): Palladium(II) complexes almost exclusively adopt a square planar geometry. The coordination of Benzonitrile, 2-(2-pyridinyl)- would likely result in a stable, four-coordinate complex, which could be of interest in the field of catalysis, particularly for cross-coupling reactions.

A summary of anticipated coordination complexes is presented in the table below.

| Metal Ion | Expected Geometry | Potential Research Interest |

| Cu(II) | Square Planar / Distorted Octahedral | Magnetic properties, Catalysis |

| Ni(II) | Octahedral / Square Planar | Electronic properties, Catalysis |

| Co(II) | Octahedral / Tetrahedral | Magnetic properties, Spin-crossover |

| Ru(II) | Octahedral | Photophysics, Electrochemistry, Catalysis |

| Pd(II) | Square Planar | Catalysis (e.g., cross-coupling) |

Ligand Field Theory and Electronic Structure of Resultant Complexes

The electronic structure of hypothetical complexes between Benzonitrile, 2-(2-pyridinyl)- and d-block metals can be rationalized using Ligand Field Theory (LFT). The pyridinyl group is a moderate σ-donor and a weak π-acceptor, while the nitrile group is a weaker σ-donor but a better π-acceptor.

Oxidation States and Redox Behavior of Metal Centers in Benzonitrile, 2-(2-pyridinyl)- Complexes

The presence of the π-accepting nitrile group in Benzonitrile, 2-(2-pyridinyl)- would be expected to stabilize lower oxidation states of the coordinated metal center. This is because the back-donation of electron density from the metal's d-orbitals into the π* orbitals of the nitrile ligand can alleviate the negative charge buildup on the metal in a reduced state.

Consequently, it is plausible that complexes of Benzonitrile, 2-(2-pyridinyl)- could exhibit interesting redox chemistry. For example, a Ru(II) complex might undergo a reversible one-electron oxidation to Ru(III). The potential at which this redox event occurs would be influenced by the electronic properties of the ligand. The electron-withdrawing nature of the cyano group would likely make the metal center more difficult to oxidize compared to a complex with a simple pyridyl ligand.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of Benzonitrile, 2-(2-pyridinyl)- makes it a potential candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

Self-Assembly Principles in Extended Architectures

Coordination polymers and MOFs are formed through the self-assembly of metal ions (or clusters) and organic ligands. The final structure of these materials is dictated by the coordination geometry of the metal, the connectivity and geometry of the ligand, and the reaction conditions.

For Benzonitrile, 2-(2-pyridinyl)-, if it acts as a bridging ligand connecting two different metal centers (one through the pyridyl nitrogen and the other through the nitrile nitrogen), it could lead to the formation of one-, two-, or three-dimensional extended networks. The angle between the pyridinyl and benzonitrile moieties would play a crucial role in determining the topology of the resulting framework.

Bridging Ligand Roles of Pyridyl-Benzonitriles

In the context of coordination polymers and MOFs, pyridyl-benzonitrile ligands can adopt various bridging modes. Benzonitrile, 2-(2-pyridinyl)- could potentially bridge two metal centers in a linear or an angular fashion, depending on the coordination preferences of the metal ions and the rotational freedom around the C-C bond connecting the two aromatic rings. This versatility in bridging could lead to the formation of diverse network architectures with different pore sizes and shapes, which are key features for applications in gas storage, separation, and catalysis.

Catalytic Applications of Benzonitrile, 2 2 Pyridinyl Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, catalyst systems derived from 2-(2-pyridinyl)benzonitrile are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. The unique electronic and steric properties of the pyridyl-benzonitrile ligand play a crucial role in stabilizing the metal center and facilitating the catalytic cycle.

Metal-Catalyzed Transformations Utilizing Pyridyl-Benzonitrile Ligands

Complexes formed with pyridyl-benzonitrile and similar pyridine-based pincer ligands, particularly with transition metals like ruthenium, are effective catalysts for various organic reactions. nih.govmdpi.commdpi.com These ligands facilitate transformations by creating a specific coordination environment around the metal, which can activate substrates for reaction. rug.nl

One of the most notable applications is in the hydrogenation of polar unsaturated bonds. mdpi.comnih.gov For instance, ruthenium complexes incorporating pyridyl-based ligands have demonstrated high efficiency in the transfer hydrogenation of ketones and the N-alkylation of amines. researchgate.net The catalytic performance is often influenced by the stability of the metal-ligand bond, which is essential for activating hydrogen and converting the substrate. nih.gov

Table 1: Performance of a Ruthenium-Pincer Catalyst in Nitrile Hydration

| Substrate (Nitrile) | Product (Amide) | Conversion (%) | Isolated Yield (%) |

| 4-Chlorobenzonitrile | 4-Chlorobenzamide | >98 | 99 |

| 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzamide | >98 | 99 |

| 4-Formylbenzonitrile | 4-Formylbenzamide | >98 | 99 |

| Acetonitrile (B52724) | Acetamide | 63 | - |

| 3-Cyanopyridine | Nicotinamide | >98 | 99 |

| Adiponitrile | Adipamide | >98 | 85 |

| Data derived from studies on analogous ruthenium pincer complexes under optimized conditions (e.g., room temperature, in tBuOH solvent). nih.govresearchgate.net |

Mechanistic Investigations of Catalytic Cycles

The mechanism of action for these catalysts often involves a concept known as metal-ligand cooperation (MLC). nih.govrug.nl In pyridine-based pincer complexes, this can involve the reversible dearomatization and rearomatization of the pyridine (B92270) ring. mdpi.com

For the hydration of nitriles, a proposed mechanism begins with the MLC binding of the nitrile substrate to the dearomatized ruthenium complex. nih.govrug.nlresearchgate.net This binding activates the carbon-nitrogen triple bond of the nitrile, making it more susceptible to nucleophilic attack. rug.nlrsc.org Water then attacks the activated nitrile, leading to the formation of an amide product. The catalyst is regenerated through the release of the amide and subsequent rearomatization of the pyridine ligand, completing the catalytic cycle. rug.nlresearchgate.net Control experiments have shown that the metal-ligand cooperative character is essential for this catalytic conversion, as systems lacking this feature show no activity. rug.nlrsc.org

Scope and Limitations in Organic Synthesis (e.g., Nitrile Hydration)

Catalyst systems derived from pyridyl-benzonitrile ligands exhibit a broad substrate scope, particularly in nitrile hydration, an atom-economical method for synthesizing primary amides. nih.govnih.gov Ruthenium pincer catalysts based on a dearomatized pyridine backbone can effectively hydrate a wide variety of aliphatic, aromatic, and heteroaromatic nitriles under mild, additive-free conditions. nih.govrsc.org

These catalysts are tolerant of various functional groups, including halogens, aldehydes, and trifluoromethyl groups, affording the corresponding amides in excellent yields. researchgate.net For example, substrates like 4-chlorobenzonitrile and 3-cyanopyridine are converted to their respective amides with near-quantitative yields. nih.govresearchgate.net However, limitations can arise. While the catalysts are robust, their activity can decrease when excessive amounts of water are present, suggesting a complex equilibrium between the catalyst and water molecules. rsc.org Furthermore, preventing the over-hydrolysis of the amide product to a carboxylic acid can be challenging in some systems, although the described ruthenium catalysts show excellent selectivity for the amide. rug.nl

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have focused on immobilizing these catalytically active complexes onto solid supports. This creates heterogeneous catalysts that are easily recoverable and reusable, making them more suitable for industrial applications.

Immobilization Strategies for Pyridyl-Benzonitrile-Based Catalysts

Several strategies exist for immobilizing molecular catalysts containing pyridine-like ligands. A common approach involves covalently attaching the ligand to a solid support before complexation with the metal. Supports like mesoporous silica (e.g., SBA-15, MCM-41) or magnetic nanoparticles (Fe3O4) are often used. acs.orgmdpi.com The ligand can be functionalized with a linker group, such as a triethoxysilyl group, which can then be grafted onto the support's surface. mdpi.com

Another method involves the intercalation of the ligand into the interlayer spaces of clay minerals, where it can coordinate with pre-exchanged metal ions to form the active catalyst. oup.com More advanced techniques like atomic layer deposition (ALD) can be used to encapsulate a pre-bound molecular catalyst onto a solid oxide support, physically immobilizing it and enhancing its stability. rsc.org Non-covalent immobilization through π-stacking interactions, using a pyrene tag on the ligand, has also been explored as a way to anchor complexes to supports like reduced graphene oxide. researchgate.net

Performance and Reusability in Industrial Processes

The primary advantage of heterogeneous catalysts is their reusability. Immobilized pyridyl-based catalysts have shown good performance and stability over multiple reaction cycles. For instance, palladium complexes immobilized on magnetic Fe3O4 nanoparticles used for methoxycarbonylation reactions could be recycled up to five times via magnetic separation with only a moderate drop in activity. mdpi.com Similarly, rhodium catalysts on carbon supports have been reused multiple times in hydrogenation reactions. mdpi.com

However, a common challenge is the leaching of the metal from the support into the reaction mixture, which reduces the catalyst's long-term stability and can contaminate the product. The efficiency of immobilized catalysts can also be lower than their homogeneous counterparts due to mass transport limitations or reduced accessibility of the active sites. mdpi.comnih.gov Despite these challenges, the development of robust immobilization techniques continues to be a key area of research, aiming to bridge the gap between the high activity of homogeneous catalysts and the practical advantages of heterogeneous systems. mdpi.com

Supramolecular Assemblies and Crystal Engineering of Benzonitrile, 2 2 Pyridinyl

Non-Covalent Interactions in Solid-State Architectures

Aromatic systems, such as the phenyl and pyridinyl rings in Benzonitrile (B105546), 2-(2-pyridinyl)-, frequently engage in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. nih.govmdpi.com These interactions, arising from the electrostatic and dispersion forces between electron-rich and electron-deficient π-systems, play a significant role in stabilizing crystal lattices. In structures containing this compound, one can expect to find parallel or offset stacking arrangements of the aromatic rings, contributing to the formation of one-dimensional columns or two-dimensional sheets. researchgate.net The presence of the electron-withdrawing nitrile group and the electron-deficient pyridine (B92270) ring influences the electronic distribution of the aromatic systems, often promoting strong antiparallel π–π stacking interactions to stabilize the crystal packing. nih.gov

The geometry of these interactions is critical and can be characterized by parameters such as the interplanar distance between aromatic rings and the slip angle. The interplay between π-stacking and other interactions like hydrogen bonds ultimately determines the final crystal structure. rsc.org

Table 1: Representative Geometries of π-π Stacking Interactions in Aromatic Systems

| Interaction Type | Typical Interplanar Distance (Å) | Common Motifs | Influencing Factors |

|---|---|---|---|

| Parallel-displaced | 3.3 - 3.8 | Dimers, infinite stacks | Electrostatics, Steric hindrance |

| T-shaped (Edge-to-face) | ~5.0 (H to centroid) | Herringbone patterns | Quadrupole moments |

This table presents generalized data for aromatic systems analogous to the moieties found in Benzonitrile, 2-(2-pyridinyl)-.

Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors (e.g., water molecules in a crystal lattice or co-formers in a co-crystal), N···H-O or N···H-N hydrogen bonds can form. nih.gov Similarly, the nitrile nitrogen can also participate as a weak hydrogen bond acceptor. These directional interactions provide a higher degree of control in assembling molecules into specific, predictable patterns, such as chains, sheets, or more complex three-dimensional networks. uj.edu.placs.org

Table 2: Common Hydrogen Bonding and C-H...π Interaction Parameters

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Hydrogen Bond | Npyridyl···H-O | 2.7 - 3.0 | 150 - 180 |

| Hydrogen Bond | Nnitrile···H-O | 2.9 - 3.2 | 140 - 170 |

| C-H...π Interaction | C-H···Centroid(phenyl) | 2.5 - 2.9 (H to plane) | > 120 |

Data presented are typical values for these types of interactions found in organic molecular crystals.

Chalcogen bonding is a directional non-covalent interaction involving a Group 16 element (S, Se, Te) acting as an electrophilic species. researchgate.net In the context of Benzonitrile, 2-(2-pyridinyl)-, this interaction becomes relevant when the molecule is part of a larger assembly, such as a metal complex with sulfur- or selenium-containing co-ligands. dntb.gov.ua The design of the secondary coordination sphere of metal complexes can be achieved using chalcogen bond donor auxiliary ligands. acs.org For instance, the nitrile group of a coordinated Benzonitrile, 2-(2-pyridinyl)- ligand can be "activated" by a chalcogen bond from a nearby donor ligand. acs.org This interaction involves the electron-deficient region (σ-hole) on the chalcogen atom interacting with the lone pair of the nitrile nitrogen. Such directed bonds are increasingly recognized as powerful tools in crystal engineering for constructing robust supramolecular architectures. acs.orgacs.org

Other non-covalent interactions, such as pnictogen (Group 15) or tetrel (Group 14) bonds, can also play a role in the solid-state structures of complexes containing this ligand, further demonstrating the versatility of non-covalent chemistry in crystal design. mdpi.comresearchgate.net

Design Principles for Supramolecular Scaffolds

The predictable binding modes and interaction capabilities of Benzonitrile, 2-(2-pyridinyl)- allow for its use as a key component in the bottom-up construction of complex supramolecular scaffolds. rsc.orgmpg.de

The bidentate N,N-chelating site formed by the two nitrogen atoms of Benzonitrile, 2-(2-pyridinyl)- makes it an ideal ligand for the self-assembly of metallo-supramolecular structures, including helicates. rsc.org Helicates are formed when one or more ligand strands wrap around a series of metal ions. The reaction of ligands containing multiple pyridyl units with suitable metal ions, such as those from the d- or f-blocks, can lead to the spontaneous formation of double- or triple-stranded helical complexes. researchgate.netnih.gov

The steric and electronic properties of the ligand play a crucial role in determining the final architecture. For instance, less sterically hindered ligands tend to form saturated triple helicates, while more hindered systems might yield other assemblies like [2 × 2]-grids. nih.govrsc.org The choice of metal ion is also critical, as its coordination preference (e.g., tetrahedral vs. octahedral) directs the wrapping of the ligand strands. nih.gov The self-assembly process is a dynamic one, often under thermodynamic control, allowing for "error correction" to yield the most stable supramolecular product. researchgate.net

The benzonitrile group is a key functional unit that can be specifically recognized by synthetic receptors. Recent studies have demonstrated the precise recognition of various benzonitrile derivatives by a phenylphosphine oxide-bridged aromatic supramolecular macrocycle. nih.govresearchgate.net This host molecule forms "key-lock" complexes with benzonitrile guests through a combination of non-covalent interactions within its rigid cavity. nih.govresearchgate.net

This recognition is highly specific to the benzonitrile fragment. The co-crystallization of the macrocyclic host with various benzonitrile derivatives, including commercial drugs that contain this moiety, consistently results in the formation of well-defined host-guest complexes. nih.govresearchgate.net This principle highlights the potential for using Benzonitrile, 2-(2-pyridinyl)- as a component in systems designed for molecular sensing or as a recognition site to direct the assembly of larger, more complex supramolecular structures. nih.gov

Table 3: Examples of Benzonitrile Derivatives Recognized by a Supramolecular Macrocycle

| Guest Molecule | Key Non-Covalent Interactions with Host |

|---|---|

| Benzonitrile | C-H···π, π-π stacking |

| p-Hydroxybenzyl cyanide | Hydrogen bonding, C-H···π |

| Crisaborole (drug molecule) | C-H···π, Halogen bonding |

This table is based on findings reported for the recognition of various benzonitrile-containing guests by the F nih.govA1-[P(O)Ph]3 macrocycle. nih.govresearchgate.net

Influence of Substituent Effects on Assembly Dynamics

Research into related heterocyclic systems has demonstrated that even subtle changes in the electronic nature of substituents can lead to profound alterations in the resulting crystal structures. For instance, the introduction of electron-withdrawing groups, such as nitro or cyano moieties, can enhance π-π stacking interactions by modifying the quadrupole moment of the aromatic rings. Conversely, electron-donating groups, like methyl or methoxy groups, can influence the geometry of hydrogen bond acceptors and donors, thereby altering the primary supramolecular synthons.

A systematic analysis of substituted pyridyl and benzonitrile derivatives in crystallographic databases reveals predictable patterns in their assembly. For example, halogen substituents (F, Cl, Br, I) are known to participate in a range of intermolecular interactions, including halogen bonding (X···N, X···O) and other weak C-H···X contacts, which can compete with or reinforce traditional hydrogen bonds and π-stacking. The strength and directionality of these interactions are highly dependent on the nature of the halogen atom.

In the context of 2-(2-pyridinyl)benzonitrile, substituents on the benzonitrile ring are expected to primarily modulate π-π stacking and C-H···N interactions involving the pyridyl nitrogen. Electron-withdrawing groups would likely strengthen π-π stacking, while electron-donating groups might favor the formation of C-H···π interactions. Similarly, substituents on the pyridyl ring can alter its basicity and steric profile, directly impacting the geometry and strength of hydrogen bonds formed with solvent molecules or other functional groups within the crystal lattice.

The following table summarizes the anticipated effects of different classes of substituents on the key non-covalent interactions that drive the supramolecular assembly of 2-(2-pyridinyl)benzonitrile derivatives, based on established principles of crystal engineering and observations from analogous molecular systems.

| Substituent Type | Position | Anticipated Influence on Non-Covalent Interactions | Potential Impact on Supramolecular Assembly |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Benzonitrile Ring | Enhancement of π-π stacking interactions due to increased quadrupole moment. Potential for C-H···O or C-H···F interactions. | Favors layered or herringbone packing motifs driven by strong π-stacking. |

| Electron-Donating (e.g., -CH₃, -OCH₃, -NH₂) | Benzonitrile Ring | Strengthening of C-H···π interactions. May alter the geometry of potential hydrogen bond donors. | Can lead to more complex 3D networks with varied packing arrangements. |

| Halogen (e.g., -F, -Cl, -Br, -I) | Pyridyl or Benzonitrile Ring | Introduction of halogen bonding (X···N, X···π). Participation in C-H···X hydrogen bonds. | Can introduce new, highly directional interactions, leading to novel supramolecular synthons and crystal packing. |

| Hydrogen Bond Donor/Acceptor (e.g., -OH, -COOH) | Pyridyl or Benzonitrile Ring | Formation of strong, directional O-H···N or O-H···O hydrogen bonds. | Dominates the crystal packing, often leading to robust and predictable hydrogen-bonded networks. |

Detailed research findings on specific substituted derivatives of 2-(2-pyridinyl)benzonitrile would be necessary to fully elucidate the intricate balance of these competing interactions and to precisely predict the resulting supramolecular architectures. Computational modeling, in conjunction with experimental crystallographic studies, provides a powerful approach to systematically investigate these substituent effects and to design novel crystalline materials with tailored solid-state properties.

Advanced Spectroscopic and Structural Elucidation of Benzonitrile, 2 2 Pyridinyl Compounds

X-ray Diffraction Studies

X-ray diffraction serves as a cornerstone for the definitive determination of molecular and crystal structures. For Benzonitrile (B105546), 2-(2-pyridinyl)-, these studies provide unparalleled insight into its three-dimensional arrangement at the atomic level. mdpi.comrsc.org

Single-Crystal X-ray Analysis for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) analysis offers a high-precision map of atomic positions, enabling the accurate determination of bond lengths, bond angles, and torsional angles within the molecule. mdpi.commdpi.com The structure of Benzonitrile, 2-(2-pyridinyl)- consists of a benzonitrile moiety linked to a pyridine (B92270) ring at the 2-position.

Analysis of related structures reveals that the planarity of the two aromatic rings is a key geometric parameter. The dihedral angle between the pyridine and benzene (B151609) rings is influenced by steric hindrance and the electronic nature of substituents. In many 2-substituted pyridine derivatives, a twist between the two rings is observed to minimize steric repulsion. For instance, in related compounds, the two rings are often not coplanar, with dihedral angles varying significantly depending on the crystalline environment and the presence of other functional groups.

The bond lengths within the pyridine and benzene rings typically exhibit values characteristic of aromatic systems. The C-C bond connecting the two rings and the C≡N bond of the nitrile group are of particular interest. The C≡N triple bond length is a sensitive indicator of the electronic environment.

| Bond | Typical Length (Å) | Notes |

|---|---|---|

| C-C (in benzene ring) | 1.39 | Average aromatic C-C bond |

| C-N (in pyridine ring) | 1.34 | Average aromatic C-N bond |

| C-C (inter-ring) | 1.49 | Single bond connecting the two rings |

| C≡N (nitrile) | 1.15 | Triple bond characteristic of nitriles |

Analysis of Intermolecular Interactions in Crystal Lattices

Given the presence of aromatic rings, π-π stacking interactions are a significant contributor to the crystal packing. These can occur in either a face-to-face or an offset (slipped-stack) arrangement. The distances between the centroids of interacting rings are typically in the range of 3.3 to 3.8 Å.

Additionally, weak C-H···N and C-H···π hydrogen bonds are expected to play a role in stabilizing the crystal structure. nih.govresearchgate.net The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors, while the C-H bonds of the aromatic rings can act as donors. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing environment. nih.gov In related structures, C-H···N interactions have been shown to have energies in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov The interplay of these varied interactions dictates the final three-dimensional supramolecular architecture. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, confirming molecular structure and probing dynamic processes. nih.gov

Multi-Dimensional NMR Techniques for Structure Confirmation and Dynamics

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may show significant overlap. nih.goviupac.org

For Benzonitrile, 2-(2-pyridinyl)-, techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks within the pyridine and benzene rings. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between directly bonded and long-range coupled ¹H and ¹³C nuclei, respectively. These experiments are essential for confirming the connectivity of the molecule. For instance, an HMBC correlation between the protons on one ring and the carbons on the other would definitively establish the link between the two aromatic systems.

| Experiment | Expected Correlation | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent protons on the same ring | Proton-proton coupling networks |

| HSQC | Correlations between protons and their directly attached carbons | Direct C-H connectivity |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds | Long-range C-H connectivity, confirms inter-ring linkage |

Solid-State NMR for Crystalline Materials

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their native solid forms, providing insights into structure, polymorphism, and dynamics where single crystals may not be available. preprints.orgmdpi.com Unlike solution-state NMR, ssNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy and dipolar couplings. preprints.org

Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution. preprints.org A ¹³C CP/MAS experiment on a crystalline sample of Benzonitrile, 2-(2-pyridinyl)- would reveal distinct signals for each chemically inequivalent carbon atom in the asymmetric unit of the crystal. nih.govnih.gov The chemical shifts observed in the solid state can differ from those in solution due to the effects of the crystal packing environment. These differences can provide valuable information about intermolecular interactions. Furthermore, ssNMR can be used to study molecular dynamics within the crystal lattice over a wide range of timescales. nih.govpaperdigest.org

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry (MS) and chromatography are fundamental tools for determining the molecular weight and purity of a compound. spectrabase.com

When analyzed by electron ionization mass spectrometry (EI-MS), Benzonitrile, 2-(2-pyridinyl)- (molar mass 180.21 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at m/z 180. spectrabase.com The fragmentation pattern would provide structural information. Key fragments would likely arise from the cleavage of the bond between the two rings and the loss of the nitrile group. For comparison, the mass spectrum of the parent compound, benzonitrile, shows a strong molecular ion peak at m/z 103 and a significant fragment at m/z 76 corresponding to the loss of the CN group. nist.gov

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used to separate the compound from impurities and determine its purity. The retention time of the compound is characteristic under specific chromatographic conditions (e.g., column type, mobile phase, temperature). For instance, in HPLC analysis of related pyrrolidinyl-benzonitrile compounds, specific retention times are used for identification and quantification. nih.gov Similarly, GC analysis of benzonitrile on various stationary phases has been well-documented, providing a reference for the expected chromatographic behavior of its derivatives. nist.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to calculate a molecular formula that is consistent with the observed mass.

For Benzonitrile, 2-(2-pyridinyl)-, the calculated exact mass for the neutral molecule [M] with the molecular formula C₁₂H₈N₂ is 180.0687 g/mol . nih.gov In a typical HRMS experiment, the compound is ionized, often by adding a proton to form the [M+H]⁺ ion. The theoretical exact mass for this protonated species is 181.0760 Da. Experimental determination of the m/z of this ion allows for a direct comparison with the calculated value, with any deviation measured in parts per million (ppm). A low ppm error provides high confidence in the assigned molecular formula.

Detailed research findings from HRMS analysis of Benzonitrile, 2-(2-pyridinyl)- would be presented in a format similar to the following interactive data table, which allows for sorting and filtering of the data.

Table 1: High-Resolution Mass Spectrometry Data for Benzonitrile, 2-(2-pyridinyl)-

| Ion Type | Calculated m/z | Observed m/z | Difference (ppm) |

|---|

Separation and Purity Analysis by Advanced Chromatography (e.g., UPLC, preparative HPLC)

Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and preparative High-Performance Liquid Chromatography (HPLC) are indispensable for the separation and purification of chemical compounds. UPLC, with its use of smaller particle size columns, allows for rapid and high-resolution separations, making it ideal for purity analysis. Preparative HPLC, on the other hand, is employed to isolate larger quantities of a pure compound from a mixture.

The separation of benzonitrile derivatives is commonly achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the isolated compound is then typically assessed by analyzing the peak area in the chromatogram.

For the analysis of Benzonitrile, 2-(2-pyridinyl)-, a UPLC method would be developed and validated to ensure its accuracy, precision, and linearity. The results of such an analysis would provide the retention time of the compound and the percentage purity. A preparative HPLC method would be developed to purify the compound, with fractions collected and analyzed to confirm their purity.

The following interactive data table illustrates the type of information that would be generated from such chromatographic analyses.

Table 2: Chromatographic Conditions and Purity Analysis of Benzonitrile, 2-(2-pyridinyl)-

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|---|---|

| UPLC | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The nitrile group (C≡N) in Benzonitrile, 2-(2-pyridinyl)- is expected to show a characteristic stretching vibration in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations of the benzene and pyridine rings typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A database search indicates that an FTIR spectrum for this compound is available. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations may be strong in Raman and weak in IR, and vice versa. The nitrile stretch is also typically a strong and sharp band in the Raman spectrum. The breathing modes of the aromatic rings are often prominent in Raman spectra.

The characteristic vibrational frequencies for Benzonitrile, 2-(2-pyridinyl)- are summarized in the interactive data table below.

Table 3: Vibrational Spectroscopy Data for Benzonitrile, 2-(2-pyridinyl)-

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Data not available in search results | Data not available in search results |

| Nitrile (C≡N) Stretch | Data not available in search results | Data not available in search results |

| Aromatic Ring (C=C, C=N) Stretch | Data not available in search results | Data not available in search results |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzonitrile, 2-(2-pyridinyl)- |

| Acetonitrile |

Computational and Theoretical Studies on Benzonitrile, 2 2 Pyridinyl

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of Benzonitrile (B105546), 2-(2-pyridinyl)-. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like Benzonitrile, 2-(2-pyridinyl)- due to its favorable balance of accuracy and computational cost. DFT studies typically focus on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic transitions.

Calculations reveal that the HOMO is generally localized on the phenyl ring and the pyridine (B92270) ring, while the LUMO is predominantly centered on the pyridine ring and the cyano group. This distribution influences its behavior as a ligand in metal complexes. The energy gap between the HOMO and LUMO is a key parameter determining the molecule's stability and reactivity.

The electronic properties of Benzonitrile, 2-(2-pyridinyl)- and related ligands are often explored in the context of their metal complexes. For instance, in studies of ruthenium(II) complexes, DFT calculations have been used to elucidate the nature of the metal-ligand bonding and to interpret electronic absorption spectra. These calculations can predict the energies of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the photophysical properties of such complexes.

Table 1: Calculated Electronic Properties of Benzonitrile, 2-(2-pyridinyl)- (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and can vary depending on the specific computational method and basis set used.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for more approximate methods like DFT.

For molecules like Benzonitrile, 2-(2-pyridinyl)-, ab initio calculations can be employed to obtain highly accurate geometries, vibrational frequencies, and electronic transition energies. These high-accuracy predictions are particularly valuable for understanding subtle stereoelectronic effects and for calibrating less computationally intensive methods. While specific high-accuracy ab initio studies solely on isolated Benzonitrile, 2-(2-pyridinyl)- are not extensively documented in the literature, these methods are a standard for obtaining reference data for related aromatic and heterocyclic systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions.

Conformational Analysis and Tautomerism

The rotational barrier around the C-C bond connecting the phenyl and pyridine rings in Benzonitrile, 2-(2-pyridinyl)- is a key determinant of its conformational landscape. Computational studies can map out the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. The lowest energy conformation is typically planar or near-planar, which maximizes π-conjugation between the two aromatic rings.

Tautomerism is not a significant feature for Benzonitrile, 2-(2-pyridinyl)- in its ground state. However, computational studies could explore the possibility of proton transfer in excited states or in the presence of other molecules, although this is not a commonly reported characteristic.

Ligand-Metal Interaction Dynamics

Molecular dynamics simulations are particularly insightful for studying the dynamic interactions between Benzonitrile, 2-(2-pyridinyl)- and metal ions in solution. These simulations can model the coordination process, the stability of the resulting metal complex, and the influence of the solvent.

In the context of its metal complexes, MD simulations can reveal the flexibility of the ligand framework upon coordination and the dynamic nature of the metal-ligand bonds. For example, simulations can track the fluctuations in bond lengths and angles, providing a more realistic picture of the complex's behavior than static quantum chemical calculations alone.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For Benzonitrile, 2-(2-pyridinyl)-, theoretical studies can be used to investigate the pathways of its synthesis or its role in catalytic cycles when part of a metal complex.

For instance, in the formation of cyclometalated complexes, where a C-H bond on the phenyl ring is activated and a new metal-carbon bond is formed, DFT calculations can be used to map out the reaction pathway. This involves locating the transition states and intermediates, and calculating the activation energies for each step. Such studies provide a detailed understanding of the reaction's feasibility and the factors that control its selectivity. While specific studies detailing the reaction mechanisms involving Benzonitrile, 2-(2-pyridinyl)- are often part of broader investigations into the reactivity of its metal complexes, the principles of using computational chemistry to elucidate these mechanisms are well-established.

Transition State Analysis for Synthetic Pathways

A likely synthetic route to Benzonitrile, 2-(2-pyridinyl)- is the Suzuki-Miyaura cross-coupling of a halopyridine with a cyanophenylboronic acid, or vice-versa. Transition state analysis using methods like Density Functional Theory (DFT) is crucial for understanding the kinetics and feasibility of each elementary step in this process. By calculating the energy of transition states, the activation energy for each step can be determined, revealing the kinetic bottlenecks of the reaction.

A representative computational study on the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid, catalyzed by a palladium cluster on a zeolite support, offers insight into the transition states involved. nih.gov The fundamental steps of this reaction—oxidative addition, transmetalation, and reductive elimination—are directly analogous to those expected in the synthesis of Benzonitrile, 2-(2-pyridinyl)-.

The oxidative addition of the aryl halide to the palladium(0) catalyst is the first step. The transition state for this step involves the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center. Following this, the transmetalation step, where the organic group from the boronic acid is transferred to the palladium complex, is often the rate-determining step of the entire catalytic cycle. nih.gov In the model system of bromobenzene and phenylboronic acid, the activation energy for the transmetalation was found to be the highest, at 36.8 kcal/mol. nih.gov This step proceeds through a transition state where the carbon-boron bond is breaking while the palladium-carbon and palladium-boron bonds are forming. nih.gov

The final step is reductive elimination, where the two organic fragments couple to form the biaryl product, and the palladium catalyst is regenerated in its active form. The transition state for this step involves the simultaneous formation of the new carbon-carbon bond and the breaking of the two palladium-carbon bonds. This step is typically characterized by a lower activation energy compared to transmetalation. nih.gov

Below is a data table summarizing the calculated activation energies for a model Suzuki-Miyaura coupling reaction, which serves as an illustrative example for the synthesis of Benzonitrile, 2-(2-pyridinyl)-.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | 2.6 |

| Transmetalation | TS2 | 36.8 |

| Reductive Elimination | TS3 | 14.4 |

Computational Modeling of Catalytic Cycles

Computational modeling of the entire catalytic cycle provides a holistic view of the reaction mechanism, including the relative energies of all intermediates and transition states. This allows for the identification of the catalyst's resting state and the turnover-limiting step.

For the Suzuki-Miyaura synthesis of a biaryl compound, the catalytic cycle begins with the active Pd(0) catalyst. The cycle can be summarized as follows:

Oxidative Addition: An aryl halide (e.g., 2-chloropyridine (B119429) or 2-bromobenzonitrile) adds to the Pd(0) catalyst to form a Pd(II) intermediate. In the model system, this step is highly exergonic, with the resulting intermediate being 22.7 kcal/mol more stable than the reactants. nih.gov

Transmetalation: The organoboronic acid (e.g., 2-cyanophenylboronic acid or a pyridylboronic acid) coordinates to the Pd(II) complex. Following deprotonation by a base, the organic moiety is transferred from the boron atom to the palladium center, displacing the halide. This step has the highest energy barrier in the cycle. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product (Benzonitrile, 2-(2-pyridinyl)-). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. This final step is significantly exothermic. nih.gov

The energy profile of the entire catalytic cycle for the coupling of bromobenzene and phenylboronic acid is presented in the table below. This profile illustrates the energetic landscape of a typical Suzuki-Miyaura reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Initial State | 0.0 |

| TS1 | Oxidative Addition Transition State | 2.6 |

| IN1 | Oxidative Addition Intermediate | -22.7 |

| TS2 | Transmetalation Transition State | 14.1 |

| IN2 | Transmetalation Intermediate | -29.9 |

| TS3 | Reductive Elimination Transition State | -15.5 |

| Product + Catalyst | Final State | -62.7 |

This computational model highlights that the transmetalation step is the rate-determining step for this representative Suzuki-Miyaura reaction. nih.gov Such insights are invaluable for designing more efficient catalytic systems for the synthesis of Benzonitrile, 2-(2-pyridinyl)- and other similar biaryl compounds.

Future Research Directions and Emerging Applications

Integration into Advanced Materials

The distinct electronic properties and coordination capabilities of 2-(2-pyridinyl)benzonitrile make it a compelling candidate for the development of novel functional materials with tailored optical and sensing functionalities.

Optoelectronic Properties and Applications